N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
Overview
Description
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine is a chemical compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential as a kinase inhibitor, which makes it a candidate for cancer treatment research .
Scientific Research Applications
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: It can be used in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine typically involves the reaction of 3-aminoindazole with dimethylamine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted indazole derivatives .
Mechanism of Action
The mechanism of action of N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer treatment, as it can prevent the growth and spread of cancer cells by inhibiting angiogenesis and other critical processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N’-(2-fluoro-5-methylphenyl)urea: Another indazole derivative with kinase inhibitory activity.
Linifanib (ABT-869): A multi-targeted receptor tyrosine kinase inhibitor used in cancer research
Uniqueness
N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its dimethylamine group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-N,4-N-dimethyl-1H-indazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13(2)7-5-3-4-6-8(7)9(10)12-11-6/h3-5H,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBOVETVQCUAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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